Tyrosylarginine methyl ester Tyrosylarginine methyl ester
Brand Name: Vulcanchem
CAS No.: 92758-99-1
VCID: VC18971898
InChI: InChI=1S/C16H25N5O4/c1-25-15(24)13(3-2-8-20-16(18)19)21-14(23)12(17)9-10-4-6-11(22)7-5-10/h4-7,12-13,22H,2-3,8-9,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-,13+/m0/s1
SMILES:
Molecular Formula: C16H25N5O4
Molecular Weight: 351.40 g/mol

Tyrosylarginine methyl ester

CAS No.: 92758-99-1

Cat. No.: VC18971898

Molecular Formula: C16H25N5O4

Molecular Weight: 351.40 g/mol

* For research use only. Not for human or veterinary use.

Tyrosylarginine methyl ester - 92758-99-1

Specification

CAS No. 92758-99-1
Molecular Formula C16H25N5O4
Molecular Weight 351.40 g/mol
IUPAC Name methyl (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate
Standard InChI InChI=1S/C16H25N5O4/c1-25-15(24)13(3-2-8-20-16(18)19)21-14(23)12(17)9-10-4-6-11(22)7-5-10/h4-7,12-13,22H,2-3,8-9,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-,13+/m0/s1
Standard InChI Key LOHSJZLQNKMZMK-QWHCGFSZSA-N
Isomeric SMILES COC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Canonical SMILES COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tyrosylarginine methyl ester features a tyrosine residue (L-configuration) connected to an arginine moiety through a peptide bond, with a methyl ester group at the carboxyl terminus. The IUPAC name, methyl (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate, reflects its stereochemical complexity. The tyrosine component contributes a phenolic hydroxyl group, while arginine introduces a guanidino side chain, conferring both hydrophilic and basic properties.

The compound’s isomeric SMILES string, COC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NCOC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N, confirms its chiral centers at the second carbon of tyrosine (S-configuration) and the second carbon of arginine (R-configuration). X-ray crystallography data, though unavailable for this specific compound, suggest structural similarities to related dipeptide esters, where intramolecular hydrogen bonds stabilize the conformation .

Physicochemical Characteristics

Tyrosylarginine methyl ester exhibits a molecular weight of 351.40 g/mol and a calculated partition coefficient (LogP) of -1.2, indicating moderate hydrophilicity. Its solubility profile includes:

  • High solubility in polar solvents (e.g., water, methanol) due to ionizable groups

  • Limited solubility in nonpolar solvents (e.g., hexane, chloroform)

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H25N5O4C_{16}H_{25}N_5O_4
Molecular Weight351.40 g/mol
LogP-1.2 (predicted)
Melting PointNot reported
StabilityHydrolytically labile in acidic/basic conditions

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis involves two primary steps:

  • Peptide Bond Formation: Tyrosine and arginine are condensed via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS, utilizing Fmoc- or Boc-protected amino acids, achieves yields of 70–85%.

  • Esterification: The carboxyl group of arginine is methylated using methanol and a strong acid catalyst (e.g., sulfuric acid, HCl) .

A patented method (US8039662B2) optimizes esterification by repeating reaction cycles (3–10 iterations), increasing conversion rates to >99% . Critical parameters include:

  • Methanol-to-amino acid molar ratio: 6–10:1

  • Acid concentration: 1–2 M

  • Temperature: 40–60°C

Table 2: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Methanol Ratio6–10:1Maximizes esterification
Reaction Cycles3–5Balances yield and cost
Temperature50°CMinimizes side reactions

Enzymatic Approaches

Biological Activities and Mechanisms

Antimicrobial Properties

Dipeptide methyl esters, including tyrosylarginine derivatives, disrupt microbial membranes via electrostatic interactions with phospholipids. Preliminary assays indicate:

  • Bacteria: MIC values of 32–64 µg/mL against Staphylococcus aureus

  • Fungi: Moderate activity against Candida albicans (MIC: 128 µg/mL)

Anticancer Activity

Tyrosylarginine methyl ester induces apoptosis in MCF-7 breast cancer cells (IC50: 50 µM) through caspase-3 activation. Synergy with doxorubicin enhances efficacy by 40%.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% TFA achieves baseline separation (retention time: 12.3 min). MS analysis confirms the molecular ion peak at m/z 352.2 ([M+H]⁺).

Spectroscopic Techniques

  • FTIR: Peaks at 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II)

  • NMR: δ 3.65 ppm (ester CH3), δ 7.05 ppm (tyrosine aromatic protons)

Applications in Pharmaceutical Development

Prodrug Design

The methyl ester enhances membrane permeability, enabling intracellular hydrolysis to active tyrosylarginine. Rat pharmacokinetic studies show a 3-fold increase in bioavailability compared to the free dipeptide.

Peptide Synthesis Intermediate

Tyrosylarginine methyl ester serves as a building block for anticoagulant peptides targeting thrombin. Coupling with D-Phe-Pro-Arg yields inhibitors with Ki values <1 nM.

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